REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[Cl:5][CH2:6][C:7](Cl)=[O:8].[NH:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][CH2:12][C:11]1=[O:20]>C(Cl)Cl>[Cl:5][CH2:6][C:7]([C:16]1[CH:15]=[C:14]2[C:19](=[CH:18][CH:17]=1)[NH:10][C:11](=[O:20])[CH2:12][CH2:13]2)=[O:8] |f:0.1.2.3|
|
Name
|
|
Quantity
|
89 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
N1C(CCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
0.3 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
Ice
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The resulting brown mixture was stirred at that temp for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 10 L, 4-neck flask, fitted with a mechanical stirrer and under N2
|
Type
|
TEMPERATURE
|
Details
|
The resulting mostly clear solution was maintained at that temp for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the internal temperature below 30° C
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
to stir overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
connected to an HCl gas trap
|
Type
|
CUSTOM
|
Details
|
the internal temperature below 30° C
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
heated at 40-50° C.
|
Type
|
CUSTOM
|
Details
|
to remove the CH2Cl2
|
Type
|
ADDITION
|
Details
|
To this mixture, THF (1 L) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
The yellow cake was washed with H2O (500 mL), THF (200 mL) and hexane (1 L×2) and it
|
Type
|
CUSTOM
|
Details
|
was dried in a vacuum oven (@50° C., 1 day)
|
Duration
|
1 d
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)C=1C=C2CCC(NC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 221 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |